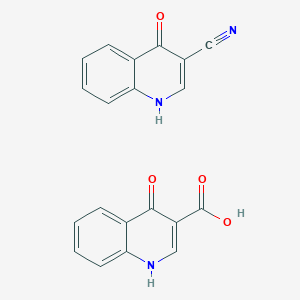
4-oxo-1H-quinoline-3-carbonitrile;4-oxo-1H-quinoline-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-oxo-1H-quinoline-3-carbonitrile and 4-oxo-1H-quinoline-3-carboxylic acid are heterocyclic compounds belonging to the quinoline family. These compounds are known for their significant biological and pharmaceutical activities, making them valuable in drug research and development. The quinoline structure is a fused ring system consisting of a benzene ring and a pyridine ring, which contributes to their unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
-
4-oxo-1H-quinoline-3-carbonitrile
- This compound can be synthesized through the reaction of 2-aminobenzonitrile with diethyl malonate in the presence of a base, followed by cyclization and oxidation steps.
- Reaction conditions typically involve heating the reactants in a suitable solvent, such as ethanol or acetic acid, and using catalysts like sodium ethoxide or potassium carbonate.
-
4-oxo-1H-quinoline-3-carboxylic acid
- This compound can be prepared by the hydrolysis of 4-oxo-1H-quinoline-3-carbonitrile using acidic or basic conditions.
- Industrial production methods often involve the use of hydrochloric acid or sodium hydroxide to facilitate the hydrolysis reaction, followed by purification steps such as recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
-
Oxidation
- Both compounds can undergo oxidation reactions to form quinoline-2,4-diones.
- Common oxidizing agents include potassium permanganate and chromium trioxide.
-
Reduction
- Reduction of these compounds can lead to the formation of 4-hydroxyquinoline derivatives.
- Typical reducing agents are sodium borohydride and lithium aluminum hydride.
-
Substitution
- These compounds can participate in nucleophilic substitution reactions, where the carbonyl group is replaced by other functional groups.
- Common reagents include alkyl halides and amines.
Major Products
- Oxidation of 4-oxo-1H-quinoline-3-carbonitrile can yield 4-hydroxyquinoline-3-carbonitrile.
- Reduction of 4-oxo-1H-quinoline-3-carboxylic acid can produce 4-hydroxyquinoline-3-carboxylic acid.
- Substitution reactions can lead to various derivatives depending on the substituents introduced.
Wissenschaftliche Forschungsanwendungen
Chemistry
- These compounds are used as intermediates in the synthesis of more complex heterocyclic systems.
- They serve as building blocks for the development of new pharmaceuticals and agrochemicals.
Biology
- 4-oxo-1H-quinoline-3-carboxylic acid has been studied for its potential as an HIV-1 integrase inhibitor, which could be useful in antiviral therapies .
Medicine
- These compounds exhibit antimicrobial, antifungal, and anticancer activities, making them candidates for drug development.
- They are also explored for their potential use in treating neurological disorders and inflammatory diseases.
Industry
- In the industrial sector, these compounds are used in the production of dyes, pigments, and other fine chemicals.
Wirkmechanismus
- The biological activity of these compounds is primarily due to their ability to interact with various enzymes and receptors in the body.
- For example, 4-oxo-1H-quinoline-3-carboxylic acid inhibits HIV-1 integrase by binding to the enzyme’s active site, preventing the integration of viral DNA into the host genome .
- These compounds can also interfere with bacterial DNA gyrase and topoisomerase IV, leading to their antimicrobial effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-hydroxyquinoline-3-carboxylic acid: Similar in structure but with a hydroxyl group instead of a carbonyl group.
2-hydroxyquinoline: Another quinoline derivative with a hydroxyl group at the 2-position.
Ciprofloxacin: A fluoroquinolone antibiotic with a similar quinoline core structure.
Uniqueness
- The presence of both carbonitrile and carboxylic acid functional groups in these compounds provides unique reactivity and biological activity profiles.
- Their ability to undergo various chemical transformations makes them versatile intermediates in synthetic chemistry.
Eigenschaften
Molekularformel |
C20H13N3O4 |
|---|---|
Molekulargewicht |
359.3 g/mol |
IUPAC-Name |
4-oxo-1H-quinoline-3-carbonitrile;4-oxo-1H-quinoline-3-carboxylic acid |
InChI |
InChI=1S/C10H6N2O.C10H7NO3/c11-5-7-6-12-9-4-2-1-3-8(9)10(7)13;12-9-6-3-1-2-4-8(6)11-5-7(9)10(13)14/h1-4,6H,(H,12,13);1-5H,(H,11,12)(H,13,14) |
InChI-Schlüssel |
CQSVZIZSMFMKOX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)C(=CN2)C#N.C1=CC=C2C(=C1)C(=O)C(=CN2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



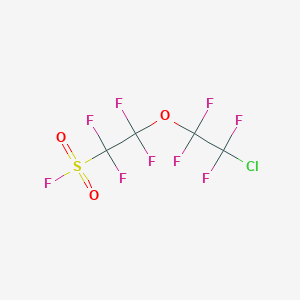
![5,5'-Diethyl-3,3'-dimethoxy[1,1'-biphenyl]-2,2'-diol](/img/no-structure.png)


![2,2'-[(1R,2S)-Cyclohex-4-ene-1,2-diyl]di(ethan-1-ol)](/img/structure/B14450324.png)

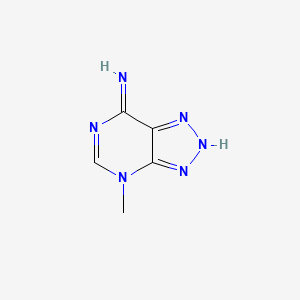
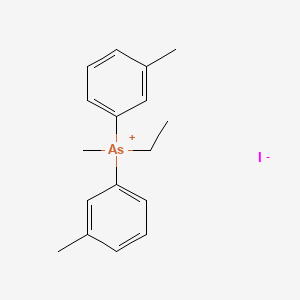
![1-Fluorobicyclo[3.1.1]heptan-2-one](/img/structure/B14450358.png)
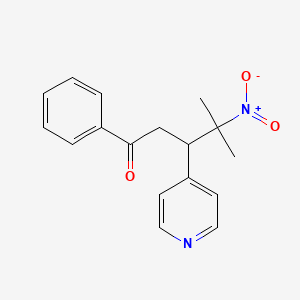
![disodium;3-[[4-[[5-cyano-6-(2-hydroxyethylamino)-4-methyl-2-[2-(4-sulfonatophenyl)ethylamino]pyridin-3-yl]diazenyl]-2,5-dimethylphenyl]diazenyl]benzenesulfonate](/img/structure/B14450365.png)
